4-(环己基氨基)-6-苯基-2-{[3-(三氟甲基)苯甲基]硫基}-5-嘧啶碳腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile” is a complex organic molecule. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the addition of the various functional groups. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyclohexylamino group would add a degree of three-dimensionality to the molecule, while the phenyl and trifluoromethyl groups would contribute to the overall polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the pyrimidine ring and various functional groups means that it could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group, for example, could increase the compound’s stability and lipophilicity .科学研究应用
光谱研究和分子对接研究
包括 FT-IR 和 FT-拉曼在内的光谱分析,相关的嘧啶衍生物已揭示了它们的结构特征和潜在的化学治疗应用的见解。例如,对一种密切相关的化合物进行的研究证明了其对特定蛋白质的潜在抑制活性,表明具有抗糖尿病特性的潜力。该化合物的な光谱性质、平衡几何、振动波数和分子对接结果表明在化学治疗应用中具有重大的前景 (Alzoman 等,2015)。
合成和抗菌活性
研究的另一个方面集中于通过一步三组分反应合成嘧啶衍生物,展示其抗菌活性。该合成途径突出了该化合物在开发新的抗菌剂中的潜在用途,强调了此类化合物在药物化学中的重要性 (Rostamizadeh 等,2013)。
作为 DHFR 抑制剂的结构表征
嘧啶衍生物的结构表征显示了它们作为二氢叶酸还原酶 (DHFR) 抑制剂的潜力。X 射线衍射分析提供了对其分子构象的详细见解,有助于理解如何优化这些化合物以用于治疗,特别是在癌症治疗中 (Al-Wahaibi 等,2021)。
用于化学传感的荧光性质
对磺胺类席夫碱化合物(包括嘧啶衍生物)的荧光性质的研究,为它们在化学传感和分子探针中的应用开辟了途径。对它们的晶体结构和荧光性质的研究强调了此类化合物在制药之外的多功能应用 (Tang 等,2010)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(cyclohexylamino)-6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4S/c26-25(27,28)19-11-7-8-17(14-19)16-33-24-31-22(18-9-3-1-4-10-18)21(15-29)23(32-24)30-20-12-5-2-6-13-20/h1,3-4,7-11,14,20H,2,5-6,12-13,16H2,(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSXEQRKDBIKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。